molecular formula C11H17O3P B154386 1-Diethoxyphosphoryl-4-methylbenzene CAS No. 1754-46-7

1-Diethoxyphosphoryl-4-methylbenzene

Cat. No. B154386
CAS RN: 1754-46-7
M. Wt: 228.22 g/mol
InChI Key: GAPPVLJOQUCQIB-UHFFFAOYSA-N
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Description

“1-Diethoxyphosphoryl-4-methylbenzene” is a chemical compound. It is a derivative of benzene, which is one of the fundamental structures in organic chemistry . The molecule contains a total of 42 bonds, including 19 non-H bonds, 7 multiple bonds, 8 rotatable bonds, 1 double bond, 6 aromatic bonds, 1 six-membered ring, 1 ether (aliphatic), and 1 phosphonate (thio-) .


Synthesis Analysis

The synthesis of similar compounds has been studied. For instance, a new synthetic pathway toward 1,2-bis (4- ( (diethoxyphosphoryl)methyl)phenyl)ethyl acetate was proposed, which significantly improves the overall yield of the final product (from 1% to 38%). Several newly synthesized organophosphonates were tested as potential antimicrobial drugs .


Molecular Structure Analysis

The molecular structure of “1-Diethoxyphosphoryl-4-methylbenzene” is complex. It includes a six-membered aromatic ring (benzene), an ether (aliphatic), and a phosphonate (thio-). The molecule contains a total of 42 bonds .

Scientific Research Applications

Antimicrobial Agents

1-Diethoxyphosphoryl-4-methylbenzene: derivatives have been evaluated for their potential as antimicrobial agents. These compounds have shown high selectivity and activity against certain strains of Escherichia coli . Preliminary studies suggest that these derivatives could be more effective than some commonly used antibiotics, which is particularly important in the face of increasing drug resistance .

Organic Synthesis

The compound serves as an intermediate in organic synthesis. A new synthetic pathway has been developed to improve the overall yield of related organophosphonate compounds, which are valuable in various chemical syntheses .

Sensory Additives in Animal Feed

As part of the chemical group of aromatic ethers, derivatives of 1-Diethoxyphosphoryl-4-methylbenzene are used as flavorings in animal feed. These compounds have been assessed for safety and efficacy, and specific derivatives have been found safe for all animal species at certain use levels .

Cytotoxic Activity

Substituents on the phenyl ring of 1-Diethoxyphosphoryl-4-methylbenzene derivatives influence their cytotoxic activity. This property is significant for the development of new drugs, especially in targeting cancer cells .

Environmental Safety

The environmental impact of these compounds has been considered, and at certain doses, they are not expected to pose a risk to the environment. This is crucial for their use in various applications without causing ecological harm .

Synthesis of Benzylphosphonates

1-Diethoxyphosphoryl-4-methylbenzene: is used in the synthesis of benzylphosphonates. These compounds have diverse applications, including their potential use in medicinal chemistry and materials science .

Future Directions

Future research directions could include further exploration of the antimicrobial potential of “1-Diethoxyphosphoryl-4-methylbenzene” and similar compounds. The development of new synthetic pathways could also improve the yield of these compounds .

Mechanism of Action

Target of Action

The primary target of 1-Diethoxyphosphoryl-4-methylbenzene is the enzyme Imidazole Glycerol Phosphate Dehydratase (IGPD) . IGPD is a key enzyme in the histidine biosynthetic pathway in plants .

Mode of Action

1-Diethoxyphosphoryl-4-methylbenzene interacts with IGPD, inhibiting its function

Biochemical Pathways

The inhibition of IGPD disrupts the histidine biosynthetic pathway . This pathway is crucial for the synthesis of histidine, an essential amino acid. The disruption of this pathway can lead to a deficiency of histidine, affecting protein synthesis and other downstream effects.

Result of Action

The inhibition of IGPD by 1-Diethoxyphosphoryl-4-methylbenzene leads to a disruption of the histidine biosynthetic pathway . This can result in a deficiency of histidine, affecting protein synthesis and potentially leading to growth inhibition or other physiological effects.

properties

IUPAC Name

1-diethoxyphosphoryl-4-methylbenzene
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H17O3P/c1-4-13-15(12,14-5-2)11-8-6-10(3)7-9-11/h6-9H,4-5H2,1-3H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GAPPVLJOQUCQIB-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOP(=O)(C1=CC=C(C=C1)C)OCC
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H17O3P
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

228.22 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

1-Diethoxyphosphoryl-4-methylbenzene

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